molecular formula C18H22N2O3 B5202141 N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide

Cat. No. B5202141
M. Wt: 314.4 g/mol
InChI Key: BVCDCJJRDPWSHH-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide, also known as compound 1, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide 1 involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammatory and immune responses. By inhibiting this pathway, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide 1 has been shown to have anti-inflammatory effects. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In addition, it has been shown to inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide 1 in lab experiments include its potential therapeutic applications, its ability to inhibit the NF-κB signaling pathway, and its anti-inflammatory and anti-tumor properties. However, some limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide 1, including:
1. Further studies to determine its optimal dosage and administration for therapeutic applications.
2. Studies to determine its potential use as a neuroprotective agent.
3. Studies to determine its potential use in combination with other anti-inflammatory and anti-tumor agents.
4. Studies to determine its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
5. Studies to determine its potential use in the prevention of cancer.
Conclusion:
In conclusion, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide 1 is a small molecule that has shown promising results in scientific research for its potential therapeutic applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions. Further studies are needed to determine its optimal dosage and administration and its potential use in combination with other agents.

Synthesis Methods

Compound 1 has been synthesized using various methods, including the reaction of 2-cyclohexyl-2-oxoacetic acid with butylamine, followed by cyclization with phosgene. Another method involves the reaction of cyclohexanone with malonic acid and ethyl chloroformate, followed by cyclization with phosgene. Both methods have resulted in the successful synthesis of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide 1.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. In addition, it has been studied for its potential use as a neuroprotective agent, as it has been shown to have a protective effect on neuronal cells.

properties

IUPAC Name

N-(2-cyclohexyl-1,3-dioxoisoindol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-2-6-16(21)19-12-9-10-14-15(11-12)18(23)20(17(14)22)13-7-4-3-5-8-13/h9-11,13H,2-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCDCJJRDPWSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide

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